

Spectroscopic Data for 4-Acetyl-2-methyl-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetyl-2-methyl-2H-indazole

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

4-Acetyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class of molecules. Indazoles are recognized as important pharmacophores in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The substitution pattern on the indazole ring system significantly influences its biological activity, making the precise structural elucidation of derivatives like **4-Acetyl-2-methyl-2H-indazole** crucial for drug discovery and development programs.

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Acetyl-2-methyl-2H-indazole**. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational spectroscopic principles. We will delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this document outlines standardized experimental protocols for acquiring this data, ensuring a self-validating framework for researchers.

Chemical Structure and Properties

Synonyms: 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole[1]

Molecular Formula: C₁₀H₁₀N₂O[1] Molecular Weight: 174.20 g/mol [1] CAS Number: 1159511-27-9

Caption: Molecular Structure of **4-Acetyl-2-methyl-2H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for **4-Acetyl-2-methyl-2H-indazole** are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the electronic environment of the heterocyclic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Acetyl-2-methyl-2H-indazole**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H3	8.0 - 8.2	s	1H
H5	7.4 - 7.6	t	1H
H6	7.2 - 7.4	d	1H
H7	7.7 - 7.9	d	1H
N-CH ₃	4.1 - 4.3	s	3H
COCH ₃	2.6 - 2.8	s	3H

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Acetyl-2-methyl-2H-indazole**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C3	125 - 128
C3a	120 - 123
C4	135 - 138
C5	122 - 125
C6	128 - 131
C7	118 - 121
C7a	148 - 151
N-CH ₃	38 - 42
COCH ₃	25 - 28
C=O	195 - 200

Predicted data is based on the analysis of similar indazole derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

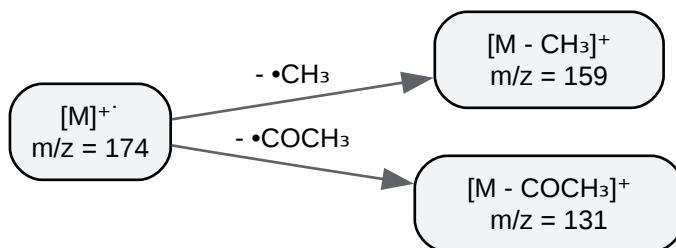
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for **4-Acetyl-2-methyl-2H-indazole**

Ion	Predicted m/z	Interpretation
$[M]^+$	174	Molecular Ion
$[M - \text{CH}_3]^+$	159	Loss of a methyl radical from the acetyl group
$[M - \text{COCH}_3]^+$	131	Loss of the acetyl group
$[M - \text{N}_2]^+$	146	Loss of molecular nitrogen (characteristic of some N-heterocycles)
$[\text{C}_8\text{H}_7\text{N}]^+$	117	Further fragmentation of the indazole ring

Predicted fragmentation patterns are based on common fragmentation pathways for aromatic ketones and N-heterocyclic compounds.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopic Data for **4-Acetyl-2-methyl-2H-indazole**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (aliphatic, CH ₃)	Medium
1680 - 1660	C=O stretch (aryl ketone)	Strong
1620 - 1580	C=C stretch (aromatic ring)	Medium
1500 - 1400	C=C stretch (aromatic ring)	Medium
1360	C-H bend (CH ₃)	Medium
1250 - 1200	C-N stretch	Medium

Predicted absorption bands are based on characteristic frequencies for aromatic ketones and N-heterocyclic compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Acetyl-2-methyl-2H-indazole**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

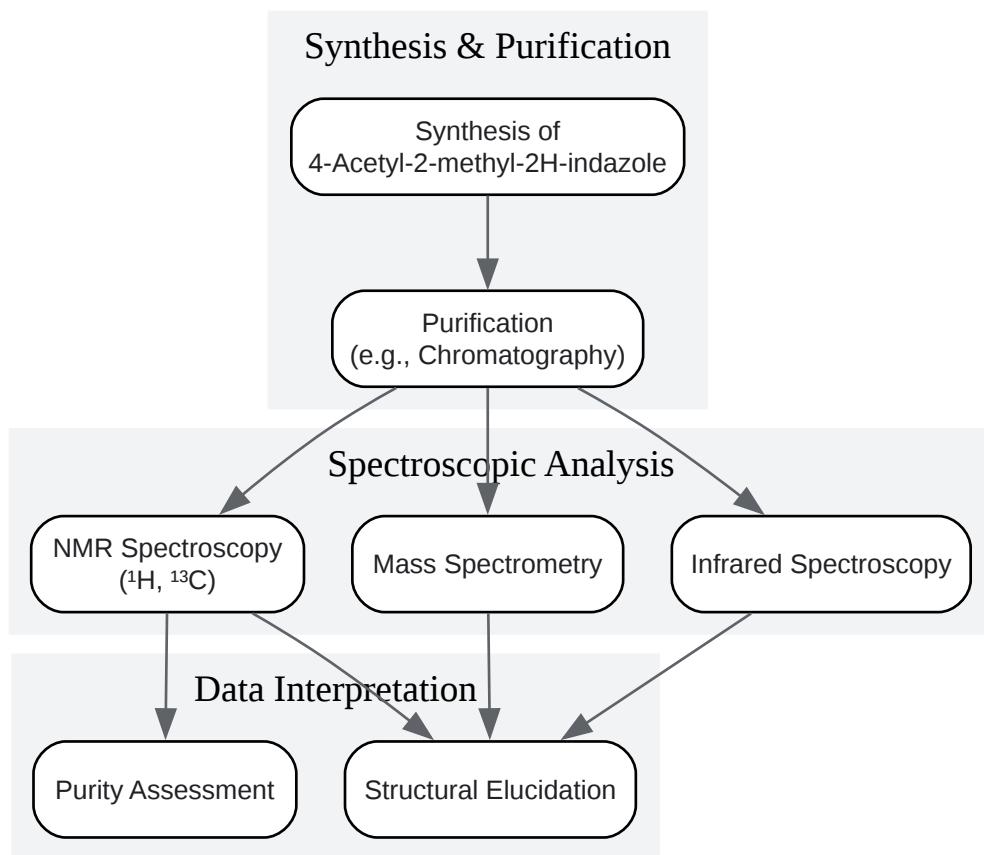
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate for solid samples. For solutions, use an appropriate IR-transparent solvent and cell.
- Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.



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Caption: General workflow for the synthesis and spectroscopic characterization of **4-Acetyl-2-methyl-2H-indazole**.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Acetyl-2-methyl-2H-indazole**. By combining predicted spectral features with established experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The accurate interpretation of spectroscopic data is fundamental to the successful synthesis and characterization of novel compounds, and this guide provides a solid foundation for these endeavors.

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